N-(4-fluorobenzyl)-4-nitrobenzamide

Antimycobacterial Tuberculosis Nitrobenzamide derivatives

Sourcing a validated non-sulfonamide carbonic anhydrase inhibitor with antitubercular activity is a persistent bottleneck. N-(4-fluorobenzyl)-4-nitrobenzamide (CAS 331434-68-5) provides a characterized reference for dual-mode research. Key differentiation: • 22.4-fold more potent hCA II inhibitor vs acetazolamide (IC50 0.54 µM), inactive on hCA I (IC50 >100 µM). • 8.5-fold antimycobacterial advantage over ortho-fluoro analog, MIC 0.20 µM vs M. tuberculosis H37Rv. • Pan-HDAC IC50 119 nM; ≥97% purity ensured for reproducible SAR studies. Guaranteed consistent quality and ready-to-ship stock accelerates procurement.

Molecular Formula C14H11FN2O3
Molecular Weight 274.25 g/mol
Cat. No. B12571337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzyl)-4-nitrobenzamide
Molecular FormulaC14H11FN2O3
Molecular Weight274.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])F
InChIInChI=1S/C14H11FN2O3/c15-12-5-1-10(2-6-12)9-16-14(18)11-3-7-13(8-4-11)17(19)20/h1-8H,9H2,(H,16,18)
InChIKeyJNVXYLPECATQFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Fluorobenzyl)-4-nitrobenzamide: Research Scaffold Procurement Guide


N-(4-Fluorobenzyl)-4-nitrobenzamide (CAS 331434-68-5; PubChem CID 1101313) is a substituted aromatic benzamide derivative comprising a 4-nitrobenzoyl moiety coupled to a 4-fluorobenzyl amine . The compound is commercially available with a certified purity specification of ≥97% . This scaffold has been empirically characterized in two distinct biological contexts: as a moderate antimycobacterial agent in a panel of novel nitrobenzamide derivatives against Mycobacterium tuberculosis [1], and as a carbonic anhydrase inhibitor with quantifiable selectivity across CA isoforms [2]. Procurement of this specific nitrobenzamide—rather than other regioisomers or benzamide analogs—is warranted based on its unique combination of validated activity profiles and defined structural features.

N-(4-Fluorobenzyl)-4-nitrobenzamide: Irreplaceable by Generic Analogs


Regioisomeric substitution, nitro-group positioning, and the specific 4-fluorobenzyl side chain are not neutral modifications—they produce quantifiable divergence in biological readouts. Within the Wang et al. antimycobacterial series, moving the fluorine substituent from the para to ortho position on the benzyl ring (compound 7b) resulted in an 8.5-fold loss of activity relative to the target compound 7c [1]. Similarly, in carbonic anhydrase inhibition assays, the target compound exhibited an IC50 of 0.54 ± 0.04 µM against hCA II, whereas the clinically approved sulfonamide acetazolamide (AAZ) was 22-fold less potent under identical conditions (IC50 = 12.1 ± 0.9 µM) [2]. Even within the same scaffold family, N-benzyl-4-nitrobenzamide (compound 2a), lacking the para-fluoro substituent, showed a 10.6-fold increase in MIC relative to the target compound [1]. These empirical discontinuities confirm that generic substitution based on scaffold similarity alone is scientifically invalid; the specific combination of 4-nitro and 4-fluorobenzyl moieties defines the observed activity signatures and cannot be assumed to be interchangeable with other benzamide derivatives.

N-(4-Fluorobenzyl)-4-nitrobenzamide: Comparative Evidence


Antimycobacterial Activity: Para-Fluoro Advantage

In a direct head-to-head comparative panel of 20 nitrobenzamide derivatives synthesized and evaluated by Wang et al. (2019), N-(4-fluorobenzyl)-4-nitrobenzamide (compound 7c) demonstrated an MIC of 0.20 µM against drug-sensitive M. tuberculosis H37Rv. This activity was 8.5-fold superior to its ortho-fluoro regioisomer, N-(2-fluorobenzyl)-4-nitrobenzamide (7b; MIC = 1.7 µM), and 10.6-fold superior to the unsubstituted benzyl analog N-benzyl-4-nitrobenzamide (2a; MIC = 2.11 µM) [1]. Notably, 7c also outperformed N-(3-fluorobenzyl)-4-nitrobenzamide (7a; MIC = 0.52 µM) by a factor of 2.6-fold, establishing a clear rank-order dependence on fluoro-substitution position (para > meta > ortho >> unsubstituted).

Antimycobacterial Tuberculosis Nitrobenzamide derivatives

Carbonic Anhydrase hCA II Inhibition vs. Acetazolamide

In a comparative stopped-flow CO2 hydrase assay study by Abdoli et al. (2022), N-(4-fluorobenzyl)-4-nitrobenzamide demonstrated an IC50 of 0.54 ± 0.04 µM against the cytosolic isoform hCA II, compared to 12.1 ± 0.9 µM for the clinically approved sulfonamide acetazolamide (AAZ)—a 22.4-fold improvement in potency [1]. Against hCA IX, a tumor-associated isoform, the compound showed an IC50 of 0.87 ± 0.07 µM, representing a modest 1.6-fold selectivity for hCA II over hCA IX. Notably, the compound was inactive against hCA I (IC50 > 100 µM), indicating isoform selectivity that may be relevant for reducing off-target effects associated with classical sulfonamide inhibitors [1]. This non-sulfonamide mechanism—operating via anchoring to the zinc-coordinated water molecule/hydroxide ion rather than direct zinc binding—provides a structurally distinct inhibition mode.

Carbonic anhydrase inhibitor hCA II Isoform selectivity

HDAC Inhibition: Moderate Pan-HDAC Activity

Data curated in ChEMBL (CHEMBL3759365) and BindingDB (BDBM50141180) indicate that N-(4-fluorobenzyl)-4-nitrobenzamide exhibits an IC50 of 119 nM in a pan-HDAC inhibition assay using HeLa cell nuclear extract [1]. While this value confirms HDAC inhibitory capacity, the assay context—nuclear extract containing multiple HDAC isoforms—means the activity represents aggregate inhibition rather than isoform-specific potency. For context, the highly optimized clinical candidate entinostat (MS-275) exhibits sub-100 nM activity against HDAC1 and HDAC3, while the selective HDAC6 inhibitor tubastatin A demonstrates IC50 values in the 15-30 nM range [2]. The 119 nM value positions the target compound as a moderate pan-HDAC inhibitor, substantially less potent than optimized leads but sufficient to confirm the benzamide scaffold's capacity to engage HDAC enzymes. No head-to-head comparative data under identical assay conditions are available for structurally related analogs.

HDAC inhibitor Epigenetics Benzamide scaffold

Divergent Activity Profiles of Nitro-Group Positional Isomers

The target compound, N-(4-fluorobenzyl)-4-nitrobenzamide, is distinguished from its positional nitro-group isomers (2-nitro and 3-nitro) by its biological target engagement profile. While the 2-nitro isomer has been characterized as a retrograde trafficking inhibitor with antiviral applications , and the 3-nitro isomer has been studied in antitumor contexts [1], the 4-nitro regioisomer is uniquely validated in both antimycobacterial assays (MIC = 0.20 µM) [2] and carbonic anhydrase inhibition studies (hCA II IC50 = 0.54 µM) [3]. No study has reported these activities for the corresponding 2-nitro or 3-nitro isomers. This differential target engagement underscores the critical importance of nitro-group positioning: the para-nitro configuration enables a distinct set of molecular interactions—including potential π-stacking and hydrogen-bonding networks—that are not accessible to ortho- or meta-substituted analogs. Direct comparative data between the three nitro-group regioisomers in identical assays are not available in the peer-reviewed literature, representing a knowledge gap for cross-activity inference.

Regioisomer comparison SAR Positional isomer

Commercial Availability and High Purity

N-(4-Fluorobenzyl)-4-nitrobenzamide is commercially available through major chemical suppliers including Thermo Scientific (Alfa Aesar) with certified purity of 97% . The compound is offered in standard package sizes (250 mg, 1 g) with full analytical characterization including molecular formula C14H11FN2O3, molecular weight 274.25 g/mol, MDL number MFCD00751048, and InChI Key JNVXYLPECATQFV-UHFFFAOYSA-N . This commercial availability contrasts with many close structural analogs—including N-(4-fluorobenzyl)-3-nitrobenzamide and N-(4-fluorobenzyl)-2-nitrobenzamide—which are not routinely stocked by major suppliers and require custom synthesis. For procurement planning, the target compound's well-defined identity, documented purity specifications, and established supply chain reduce sourcing uncertainty and quality control burden relative to custom-synthesized alternatives.

Commercial availability Certified purity Procurement specification

N-(4-Fluorobenzyl)-4-nitrobenzamide: Research Application Scenarios


Antitubercular Hit-to-Lead Optimization

Based on the 8.5-fold activity advantage over the ortho-fluoro analog (7b) and 10.6-fold advantage over unsubstituted benzyl analog (2a) demonstrated in the Wang et al. study [1], N-(4-fluorobenzyl)-4-nitrobenzamide (7c) serves as a validated starting point for antitubercular lead optimization campaigns. The compound's MIC of 0.20 µM against M. tuberculosis H37Rv positions it as a moderately active scaffold that can be further derivatized to improve potency toward the lead benchmark of 0.048 µM [1]. Researchers investigating DprE1 as a potential target—a mechanism inferred for this nitrobenzamide class —can use 7c as a structurally defined reference compound for SAR expansion, leveraging the established rank-order potency dependence on fluoro-substitution position (para > meta > ortho >> unsubstituted) to guide rational design decisions.

Non-Sulfonamide hCA II Inhibitor Development

The 22.4-fold potency advantage over acetazolamide against hCA II (IC50 = 0.54 ± 0.04 µM vs. 12.1 ± 0.9 µM) [1] establishes N-(4-fluorobenzyl)-4-nitrobenzamide as a procurement-relevant reference for non-sulfonamide carbonic anhydrase inhibitor research. The compound's inactivity against hCA I (IC50 > 100 µM) and moderate hCA II/hCA IX selectivity (1.6-fold) [1] makes it suitable for studies investigating isoform-selective CA inhibition without the classical zinc-binding sulfonamide pharmacophore. This scaffold can serve as a comparator in high-throughput screening campaigns seeking novel CA inhibitor chemotypes, or as a starting template for medicinal chemistry optimization toward hCA II-selective inhibitors with improved pharmacokinetic properties.

HDAC Reference for Epigenetic Research

With a documented pan-HDAC IC50 of 119 nM in HeLa nuclear extract assays [1], N-(4-fluorobenzyl)-4-nitrobenzamide provides a moderately potent benzamide-based HDAC inhibitor suitable for preliminary epigenetic mechanism-of-action studies. The publicly accessible affinity data in ChEMBL and BindingDB [1] enables researchers to use this compound as a reference point for calibrating in-house HDAC inhibition assays or as a comparator in structure-activity relationship (SAR) campaigns exploring benzamide-derived HDAC inhibitors. The compound's moderate potency—comparable within an order of magnitude to clinical candidates such as entinostat —makes it appropriate for cell-based studies where high-potency inhibitors may produce confounding cytotoxicity.

Regioisomer-Controlled SAR Exploration

The distinct biological target engagement profiles across nitro-group positional isomers—with the 4-nitro regioisomer validated for antimycobacterial [1] and carbonic anhydrase inhibition , the 2-nitro isomer characterized for retrograde trafficking inhibition [2], and the 3-nitro isomer studied for antitumor activity [3]—make N-(4-fluorobenzyl)-4-nitrobenzamide an essential reference compound for systematic regioisomer-controlled SAR investigations. Researchers seeking to understand how nitro-group positioning (ortho vs. meta vs. para) influences target selectivity, potency, and physicochemical properties can procure this 4-nitro regioisomer alongside its positional analogs to conduct controlled comparative studies, thereby elucidating the structural determinants of target-specific activity within the fluorobenzyl-nitrobenzamide chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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